(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid
Overview
Description
(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C11H18BNO5S and its molecular weight is 287.15. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Boronic acids are integral in drug discovery, particularly due to their unique reactivity and ability to form stable covalent bonds with enzymes and proteins. For instance, the development and approval of boronic acid-based drugs, such as bortezomib, highlight the importance of boronic acids in targeting proteasome inhibitors for treating multiple myeloma and lymphoma. The incorporation of boronic acids into drugs can enhance potency and improve pharmacokinetic profiles, offering new therapeutic avenues (Plescia & Moitessier, 2020).
Material Science and Sensor Development
Boronic acids are used in the creation of electrochemical biosensors. For instance, ferroceneboronic acid and its derivatives enable the development of sensors for detecting sugars, glycated hemoglobin, and fluoride ions. The boronic acid moiety acts as a binding site, while the ferrocene part provides electrochemical activity. Such sensors have applications in non-enzymatic glucose monitoring and other clinical diagnostics (Wang et al., 2014).
Biological Applications
In biology, boronic acids are used to study protein functions and enzyme mechanisms. They serve as probes to investigate the dynamic processes within cells due to their ability to interact with biologically relevant molecules, such as sugars and amino acids. This interaction is pivotal for understanding metabolic pathways and designing molecules that can influence biological processes.
Environmental and Agricultural Research
Research on boron removal by reverse osmosis membranes in seawater desalination highlights the environmental applications of studying boronic compounds. Understanding how boronic acids and related compounds interact with filtration systems can lead to improved water purification technologies, which is crucial for addressing global water scarcity issues (Tu, Nghiem, & Chivas, 2010).
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acid derivatives, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the organic group from boron to palladium .
Properties
IUPAC Name |
[3-(diethylsulfamoyl)-4-methoxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO5S/c1-4-13(5-2)19(16,17)11-8-9(12(14)15)6-7-10(11)18-3/h6-8,14-15H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMKPGLOFMAUIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N(CC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657425 | |
Record name | [3-(Diethylsulfamoyl)-4-methoxyphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871333-03-8 | |
Record name | [3-(Diethylsulfamoyl)-4-methoxyphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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